Ethyl (3-iodobenzoyl)acetate
Overview
Description
Ethyl (3-iodobenzoyl)acetate is an organic compound with the molecular formula C11H11IO3. It is a derivative of benzoic acid and is characterized by the presence of an iodine atom at the meta position on the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-iodobenzoyl)acetate can be synthesized through various methods. One common method involves the iodination of ethyl benzoylacetate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-iodobenzoyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of substituted benzoylacetates.
Reduction: Formation of ethyl (3-iodobenzyl)acetate.
Oxidation: Formation of 3-iodobenzoic acid.
Scientific Research Applications
Ethyl (3-iodobenzoyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3-iodobenzoyl)acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The carbonyl group is susceptible to nucleophilic attack, leading to various transformations. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Ethyl (3-iodobenzoyl)acetate can be compared with other similar compounds, such as:
Ethyl (4-iodobenzoyl)acetate: Similar structure but with the iodine atom at the para position.
Ethyl (2-iodobenzoyl)acetate: Iodine atom at the ortho position.
Ethyl (3-bromobenzoyl)acetate: Bromine instead of iodine at the meta position.
Uniqueness
The meta position of the iodine atom in this compound imparts unique reactivity compared to its ortho and para counterparts. This positional difference can influence the compound’s behavior in substitution and other reactions, making it a valuable intermediate in specific synthetic pathways.
Properties
IUPAC Name |
ethyl 3-(3-iodophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAFBVNGJCARIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374767 | |
Record name | Ethyl (3-iodobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68332-33-2 | |
Record name | Ethyl (3-iodobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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